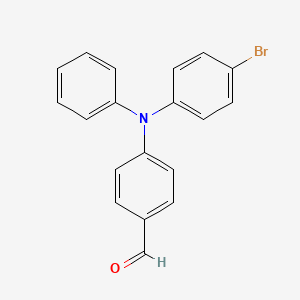

4-((4-Bromophenyl)(phenyl)amino)benzaldehyde

Description

Properties

IUPAC Name |

4-(N-(4-bromophenyl)anilino)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrNO/c20-16-8-12-19(13-9-16)21(17-4-2-1-3-5-17)18-10-6-15(14-22)7-11-18/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTHEBZGRNWINU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101268991 | |

| Record name | 4-[(4-Bromophenyl)phenylamino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847978-62-5 | |

| Record name | 4-[(4-Bromophenyl)phenylamino]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847978-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Bromophenyl)phenylamino]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101268991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)(phenyl)amino)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with aniline derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which allows for the formation of the desired compound with high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of efficient catalysts and optimized reaction parameters ensures high productivity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)(phenyl)amino)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

Oxidation: Formation of 4-((4-Bromophenyl)(phenyl)amino)benzoic acid.

Reduction: Formation of 4-((4-Bromophenyl)(phenyl)amino)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-Bromophenyl)(phenyl)amino)benzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein-ligand binding.

Medicine: Investigated for its potential anticancer and antimicrobial properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)(phenyl)amino)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(Bis(4-bromophenyl)amino)benzaldehyde (CAS: 25069-38-9)

- Structure: Contains two 4-bromophenyl groups attached to the amino nitrogen, compared to one bromophenyl and one phenyl group in the target compound.

- Synthesis: Prepared via bromination of 4-(diphenylamino)benzaldehyde using N-bromosuccinimide (NBS) in THF, yielding a yellow solid (94% yield) .

- Physicochemical Properties :

- Higher molecular weight (434.13 g/mol vs. 352.22 g/mol) due to the additional bromine atom.

- Enhanced electron-withdrawing effects from two bromine atoms, reducing reactivity in electrophilic substitutions compared to the target compound.

- 1H NMR : Aromatic protons appear at δ 7.44 (d, J = 8.9 Hz, 4H) and δ 7.08–6.97 (m, 6H), with the aldehyde proton at δ 9.84 (s, 1H) .

4-{Ethyl[(E)-4-(4-pyridylvinyl)phenyl]amino}benzaldehyde

- Structure : Substituted with an ethyl group and a pyridylvinyl moiety, introducing π-conjugation and nitrogen-based electron donation.

- Properties :

- The pyridine ring enhances electron delocalization, as evidenced by C–C bond lengths (1.447–1.470 Å) in the crystal structure .

- Exhibits weak C–H⋯O hydrogen bonding in the solid state, influencing packing and solubility .

- Fluorescence properties differ significantly from the target compound due to extended conjugation .

Schiff Bases Derived from 4-Bromophenyl Groups

- Examples : BCBAPM, BHBAPM, BTBAPM (Schiff bases with p-chloro, salicylaldehyde, or trimethoxybenzaldehyde substituents) .

- Comparison: Schiff bases exhibit imine (–C=N–) linkages instead of the amino (–N–) group, altering electronic properties and reactivity.

4-(Diphenylamino)benzaldehyde (D6)

- Structure: Lacks bromine atoms, with two phenyl groups attached to the amino nitrogen.

- Synthesis : Prepared via Ullmann coupling or palladium-catalyzed amination .

- Properties :

Research Implications

- Electron-Withdrawing Effects : Bromine in the target compound enhances stability but reduces nucleophilicity, making it suitable for applications requiring controlled reactivity (e.g., optoelectronics) .

- Biological Potential: While Schiff base analogs show antimicrobial activity, the target compound’s bioactivity remains unexplored .

- Material Science: Derivatives with pyridylvinyl groups demonstrate superior π-conjugation for nonlinear optical (NLO) materials, suggesting avenues for modifying the target compound .

Biological Activity

4-((4-Bromophenyl)(phenyl)amino)benzaldehyde, with the chemical formula C19H13BrN and a molecular weight of approximately 431.13 g/mol, is an organic compound notable for its complex structure and significant biological activity. This compound features a benzaldehyde group attached to an amino group that is further substituted with two bromophenyl groups. The presence of bromine enhances its reactivity, making it a subject of interest in pharmacological and agricultural research.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can lead to significant biological effects, such as:

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways.

- Antimicrobial Properties : It exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Research indicates that this compound can inhibit cancer cell proliferation. In vitro studies demonstrate its effectiveness against several cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the disruption of cell cycle progression and induction of programmed cell death.

Antimicrobial Activity

Studies have highlighted the compound's antibacterial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate that it is effective at low concentrations, making it a candidate for further development as an antimicrobial agent.

Data Table: Biological Activities

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde with aniline derivatives. A common method utilizes a palladium-catalyzed coupling reaction, which provides high yields and purity. The following table summarizes the synthetic routes:

| Step | Reaction Type | Conditions |

|---|---|---|

| Step 1 | Coupling Reaction | Palladium catalyst, reflux |

| Step 2 | Purification | Column chromatography |

Case Studies

- Case Study on Anticancer Efficacy : A study published in a peer-reviewed journal examined the effects of this compound on various cancer cell lines. The results indicated significant growth inhibition, particularly in MCF-7 cells, with detailed analysis revealing alterations in apoptosis-related gene expression.

- Case Study on Antimicrobial Properties : Another research effort focused on the compound's antibacterial activity against Staphylococcus aureus. The study demonstrated that the compound could effectively reduce bacterial load in vitro, suggesting potential therapeutic applications in treating resistant bacterial infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes and purification methods for 4-((4-Bromophenyl)(phenyl)amino)benzaldehyde?

- Synthesis : The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling, involving palladium catalysts under inert conditions (e.g., nitrogen atmosphere). For example, heating a mixture of 4-bromoaniline, benzaldehyde derivatives, and a base in a polar aprotic solvent (e.g., DMF) yields the product .

- Purification : Flash column chromatography using silica gel with a gradient of ethyl acetate/hexane is commonly employed. Recrystallization from dichloromethane/hexane mixtures enhances purity (>95%) .

Q. How is the molecular structure of this compound validated experimentally?

- X-ray crystallography is the gold standard. For instance, single-crystal analysis reveals bond lengths (e.g., C11–C14 = 1.335 Å) and dihedral angles (e.g., 45.30° between pyridine and benzene rings), confirming conjugation and planarity .

- Spectroscopic techniques :

- NMR : H and C NMR verify aromatic proton environments and substituent positions.

- FT-IR : Peaks at ~1680 cm confirm the aldehyde group, while N–H stretches (~3400 cm) indicate amine linkages .

Q. What are the key physicochemical properties relevant to handling and storage?

- Solubility : Sparingly soluble in water but highly soluble in organic solvents like DCM, THF, and DMSO. Ethanol solubility is moderate (~8.45 mg/mL at 25°C) .

- Stability : Light-sensitive; store under inert gas (argon) at 2–8°C to prevent aldehyde oxidation or bromine substitution .

Q. What safety precautions are recommended during experimental work?

- Toxicity : Limited toxicological data exist, but similar brominated aromatics show mutagenic potential. Use PPE (gloves, goggles) and work in a fume hood .

- First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How does this compound function in organic photovoltaic (OPV) or organic thin-film transistor (OTFT) devices?

- Role : As a monomer in PMA/PMAT-series copolymers, it enhances charge transport via its conjugated triarylamine core. The bromine substituents facilitate cross-coupling reactions for polymer backbone extension .

- Performance metrics : Devices incorporating this monomer exhibit improved hole mobility (~10 cm/V·s) and power conversion efficiency (PCE > 8%) in OPVs .

Q. What methodologies are used to study its nonlinear optical (NLO) properties?

- Hyper-Rayleigh scattering (HRS) and Z-scan techniques quantify second/third-order NLO responses. The extended π-system and electron-donating amine groups enhance polarizability, yielding high β values (~500 × 10 esu) .

- DFT calculations : Optimize molecular geometry and predict dipole moment/electronic transitions using B3LYP/6-31G* basis sets .

Q. How can molecular modifications optimize its performance in optoelectronic applications?

- Substituent engineering : Replacing bromine with iodine increases heavy-atom effects for triplet-state harvesting in OLEDs. Introducing electron-withdrawing groups (e.g., –CN) tunes HOMO/LUMO levels .

- Polymer design : Copolymerization with thiophene or perylene diimide derivatives enhances charge separation and thermal stability (T > 300°C) .

Q. What are the challenges in analyzing conflicting data on its aggregation-induced emission (AIE) behavior?

- Contradictions : Some studies report AIE at high concentrations (>10 M), while others observe quenching due to π-π stacking.

- Resolution : Use time-resolved fluorescence spectroscopy to differentiate radiative (AIE) vs. non-radiative (quenching) pathways. Solvent polarity (e.g., THF vs. DMSO) also critically impacts aggregation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.